molecular formula C22H11Br2NO3 B12893555 1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)- CAS No. 68133-02-8

1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-

Cat. No.: B12893555
CAS No.: 68133-02-8
M. Wt: 497.1 g/mol
InChI Key: FPBQUHACHGFYSM-UHFFFAOYSA-N
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Description

1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)- is a complex organic compound featuring a fused ring system with bromine and hydroxyquinoline substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)- typically involves multi-step organic reactions. One common route includes the bromination of 1H-Benz[f]indene-1,3(2H)-dione followed by the introduction of the hydroxyquinoline moiety. The reaction conditions often require:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane at room temperature.

    Quinoline Introduction: Coupling reactions facilitated by catalysts such as palladium or copper complexes under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like sodium methoxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic aqueous solutions at elevated temperatures.

    Reduction: Conducted in anhydrous solvents under inert atmosphere to prevent moisture interference.

    Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or alkoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism by which 1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromine and hydroxyquinoline groups play crucial roles in binding and activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Benz[f]indene-1,3(2H)-dione: Lacks the bromine and hydroxyquinoline substituents.

    5,8-Dibromo-1H-Benz[f]indene-1,3(2H)-dione: Contains bromine but not the hydroxyquinoline group.

    2-(3-Hydroxy-2-quinolinyl)-1H-Benz[f]indene-1,3(2H)-dione: Contains the hydroxyquinoline group but not the bromine atoms.

Uniqueness

The presence of both bromine and hydroxyquinoline groups in 1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)- imparts unique chemical and biological properties, making it a valuable compound for diverse applications.

Properties

CAS No.

68133-02-8

Molecular Formula

C22H11Br2NO3

Molecular Weight

497.1 g/mol

IUPAC Name

5,8-dibromo-2-(3-hydroxyquinolin-2-yl)cyclopenta[b]naphthalene-1,3-dione

InChI

InChI=1S/C22H11Br2NO3/c23-15-5-6-16(24)12-9-14-13(8-11(12)15)21(27)19(22(14)28)20-18(26)7-10-3-1-2-4-17(10)25-20/h1-9,19,26H

InChI Key

FPBQUHACHGFYSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC5=C(C=CC(=C5C=C4C3=O)Br)Br)O

Origin of Product

United States

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